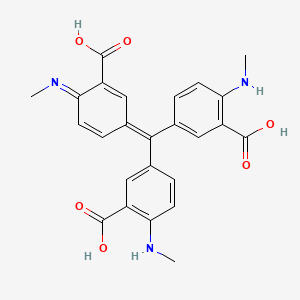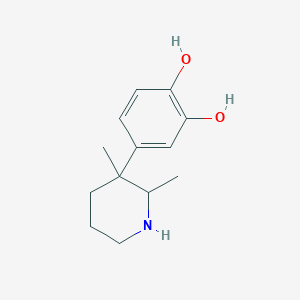
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzenediol moiety substituted with a piperidinyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- typically involves the reaction of 1,2-benzenediol with a suitable piperidine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl groups of 1,2-benzenediol are replaced by the piperidinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent extraction and crystallization techniques are often employed to purify the final product.
化学反应分析
Types of Reactions
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- involves its interaction with specific molecular targets and pathways. The piperidinyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
1,2-Benzenediol,4-methyl-: A similar compound with a methyl group instead of a piperidinyl group.
1,3-Benzenediol,2,5-dimethyl-: Another related compound with different substitution patterns on the benzene ring.
1,2-Benzenediol,4-(1-methyl-4-piperidinyl)-: A compound with a similar piperidinyl substitution but different methylation pattern.
Uniqueness
1,2-Benzenediol,4-(2,3-dimethyl-3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its potential for interaction with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
4-(2,3-dimethylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-9-13(2,6-3-7-14-9)10-4-5-11(15)12(16)8-10/h4-5,8-9,14-16H,3,6-7H2,1-2H3 |
InChI 键 |
UINJNTGRCFEESO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCCN1)(C)C2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


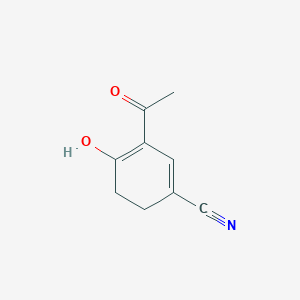
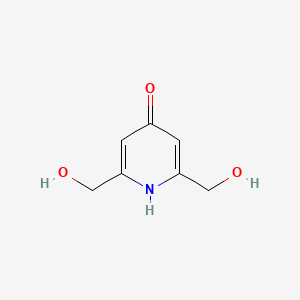
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

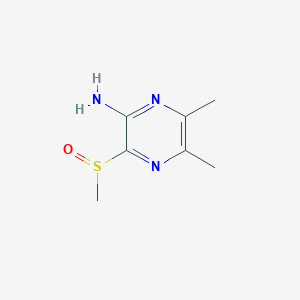
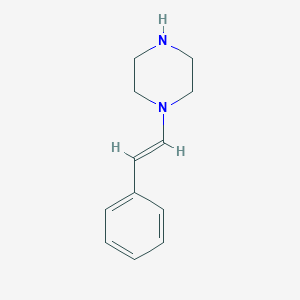
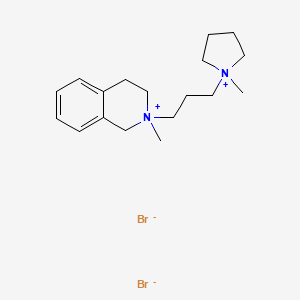
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
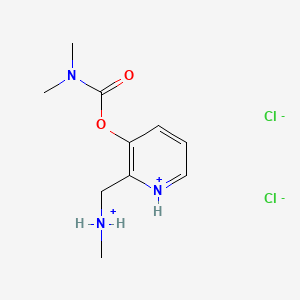


![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
